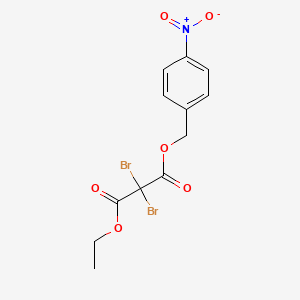
Ethyl (4-nitrophenyl)methyl dibromopropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-nitrophenyl)methyl dibromopropanedioate is an organic compound that features a nitrophenyl group attached to a dibromopropanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-nitrophenyl)methyl dibromopropanedioate typically involves the reaction of ethyl (4-nitrophenyl)methyl malonate with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the malonate group. The process involves:
- Dissolving ethyl (4-nitrophenyl)methyl malonate in an appropriate solvent such as dichloromethane.
- Adding bromine dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stirring the reaction mixture until the bromination is complete.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems to control the addition of bromine and maintain reaction conditions.
- Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-nitrophenyl)methyl dibromopropanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for hydroxide substitution, or primary amines for amine substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl (4-aminophenyl)methyl dibromopropanedioate.
Substitution: Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate or ethyl (4-nitrophenyl)methyl diaminepropanedioate.
Hydrolysis: 4-nitrophenylacetic acid and dibromomalonic acid.
Scientific Research Applications
Ethyl (4-nitrophenyl)methyl dibromopropanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-nitrophenyl)methyl dibromopropanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl (4-nitrophenyl)methyl dibromopropanedioate can be compared with similar compounds such as:
Ethyl (4-nitrophenyl)methyl malonate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethyl (4-aminophenyl)methyl dibromopropanedioate: Contains an amino group instead of a nitro group, leading to different biological activities.
Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate: Formed by substitution of bromine atoms with hydroxide ions, resulting in different chemical properties.
Properties
CAS No. |
143231-45-2 |
|---|---|
Molecular Formula |
C12H11Br2NO6 |
Molecular Weight |
425.03 g/mol |
IUPAC Name |
1-O-ethyl 3-O-[(4-nitrophenyl)methyl] 2,2-dibromopropanedioate |
InChI |
InChI=1S/C12H11Br2NO6/c1-2-20-10(16)12(13,14)11(17)21-7-8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3 |
InChI Key |
CUPDKAHFNOJUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)


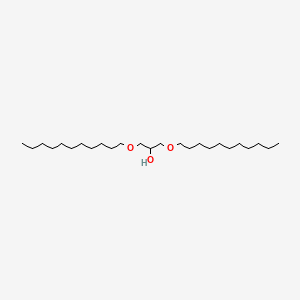
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
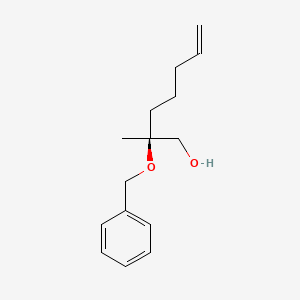
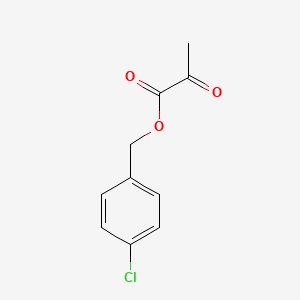
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
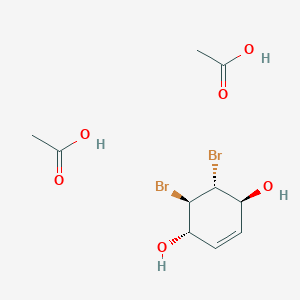
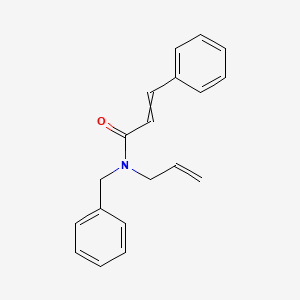
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
